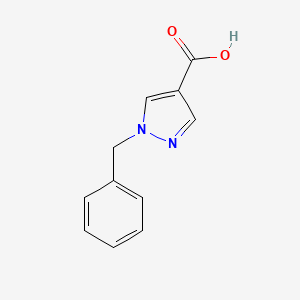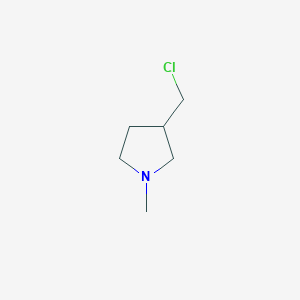
1,3-Adamantanedicarbonyl chloride
概要
説明
1,3-Adamantanedicarbonyl chloride is a chemical compound with the molecular formula C12H14Cl2O2 and a molecular weight of 261.14 g/mol ]decane-1,3-dicarbonyl dichloride. This compound is characterized by its adamantane core structure, which is a highly symmetrical and rigid framework, making it a valuable building block in various chemical syntheses .
準備方法
1,3-Adamantanedicarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of adamantane-1,3-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows :
C12H16O4+2SOCl2→C12H14Cl2O2+2SO2+2HCl
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity .
化学反応の分析
1,3-Adamantanedicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form adamantane-1,3-dicarboxylic acid.
Reduction: It can be reduced to form adamantane-1,3-dimethanol under specific conditions.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4) .
科学的研究の応用
1,3-Adamantanedicarbonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-adamantanedicarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce adamantane moieties into target molecules .
類似化合物との比較
1,3-Adamantanedicarbonyl chloride can be compared with other adamantane derivatives such as:
1,3-Adamantanediol: This compound has hydroxyl groups instead of carbonyl chloride groups, making it less reactive but useful in different synthetic contexts.
1,3-Adamantanedicarboxylic Acid: The parent compound from which this compound is derived.
1,3-Adamantanedimethanol: A reduced form of this compound, used in the synthesis of various adamantane-based materials.
The unique reactivity of this compound, due to its carbonyl chloride groups, sets it apart from these similar compounds and makes it particularly valuable in synthetic chemistry .
特性
IUPAC Name |
adamantane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUZYNPJUZODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411862 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29713-15-3 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-adamantanedicarbonyl chloride contribute to the properties of the resulting polymers?
A: this compound serves as a key building block in the synthesis of poly(o-hydroxy amide)s (PAHAs) [, ]. The rigid, bulky structure of the adamantane moiety introduced by this compound contributes to several desirable properties in the final polymers, including:
- High glass transition temperatures (Tg): The rigid adamantane unit restricts chain mobility, leading to higher Tg values [].
- Good thermal stability: Polymers incorporating adamantane units often exhibit enhanced thermal stability, making them suitable for high-temperature applications [].
- Low dielectric constants: The bulky, non-polar nature of the adamantane group can disrupt close packing of polymer chains, leading to lower dielectric constants, a valuable property for applications in microelectronics [, ].
Q2: What is the role of this compound in the synthesis of semi-alicyclic polybenzoxazoles (PABOs)?
A: this compound reacts with 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) to form a poly(o-hydroxy amide) (PAHA) precursor [, ]. This PAHA, containing adamantyl units, can be thermally converted to the corresponding semi-alicyclic polybenzoxazole (PABO) [, ]. The incorporation of the adamantane structure through the use of this compound contributes to the PABO's high thermal stability (Td5 = 520 °C under N2) and excellent transparency in the visible and UV regions [].
Q3: Can you provide details on the reaction of this compound with other monomers mentioned in the articles?
A: Besides reacting with 6FAP, this compound is also utilized in the synthesis of novel dihydroxy monomers for polyaryleneetherketone triphenylphosphine oxides []. It reacts with anisole via Friedel-Crafts acylation, followed by demethylation, to produce 1,3-bis(4-hydroxybenzoyl)adamantane []. This monomer then undergoes polymerization with 4,4'-difluorotriphenylphosphine oxide, resulting in polymers with high glass transition temperatures and good thermooxidative stability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)











